2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound 2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid possesses a systematic nomenclature that reflects its complex molecular architecture. According to the International Union of Pure and Applied Chemistry standards, the formal name is [4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid. This nomenclature specifically identifies the fluorine atom positioned at the 4-position of the phenyl ring, while the bulky dioxaborolane group occupies the 3-position relative to the acetic acid substituent.
The compound is registered under Chemical Abstracts Service number 1255945-85-7, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include 2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid, which emphasizes the substitution pattern on the phenyl ring. The International Chemical Identifier code provides additional structural information: InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-9(8-12(17)18)5-6-11(10)16/h5-7H,8H2,1-4H3,(H,17,18).
The compound belongs to the broader class of phenylboronic acid derivatives, specifically those containing pinacol ester protective groups. This classification is significant because it indicates the compound's reactivity profile and potential synthetic applications. The presence of both electron-withdrawing fluorine and the electron-donating dioxaborolane group creates a unique electronic environment that influences its chemical behavior and spectroscopic properties.
Molecular Formula and Weight Determination
The molecular formula of this compound is definitively established as C14H18BFO4. This formula indicates the presence of fourteen carbon atoms, eighteen hydrogen atoms, one boron atom, one fluorine atom, and four oxygen atoms, reflecting the complex nature of this organofluoroborane compound.
The molecular weight has been precisely determined through multiple analytical methods and sources, with values consistently reported around 280.1 grams per mole. Specifically, the molecular weight is documented as 280.1 according to supplier specifications, while other sources report slight variations such as 280.10 and 280.0997. These minor differences likely reflect the precision of measurement techniques and the number of significant figures used in calculations.
The molecular composition analysis reveals several important structural features. The carbon framework consists of a substituted phenyl ring connected to an acetic acid moiety, with additional carbon atoms contributing to the tetramethyl groups of the dioxaborolane ring. The hydrogen count of eighteen reflects the methyl groups and aromatic protons present in the structure. The single boron atom forms the central atom of the dioxaborolane ring system, while the fluorine atom serves as a halogen substituent on the aromatic ring. The four oxygen atoms are distributed between the carboxylic acid functional group and the cyclic boronic ester moiety.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C14H18BFO4 | |
| Molecular Weight | 280.1 g/mol | |
| Exact Mass | 280.10 g/mol | |
| Formula Weight | 280.0997 g/mol |
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides critical structural information for this compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic signal patterns that confirm the molecular structure. The spectrum shows distinguishable peaks corresponding to the aromatic protons of the fluorinated phenyl ring, the methylene protons of the acetic acid side chain, and the methyl groups of the tetramethyl dioxaborolane moiety.
Certificate of analysis data indicates that the Nuclear Magnetic Resonance spectrum is consistent with the expected structure. The compound exhibits specific chemical shift patterns that are characteristic of boronic acid pinacol esters. The tetramethyl groups of the dioxaborolane ring typically appear as singlets in the aliphatic region, while the aromatic protons show splitting patterns characteristic of the fluorine substitution pattern. The acetic acid methylene group appears as a singlet, reflecting its benzylic position adjacent to the aromatic ring.
Infrared spectroscopy data confirms structural features through characteristic absorption bands. Analysis shows that the infrared spectrum conforms to the expected structure. Key absorption bands include those corresponding to the carboxylic acid carbonyl stretch, carbon-hydrogen stretches of the methyl and aromatic groups, and the characteristic boron-oxygen stretches of the dioxaborolane ring system. The presence of fluorine substitution may influence certain vibrational modes, providing additional structural confirmation.
Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of boronic acid derivatives. Studies of related boronic acid compounds demonstrate that mass spectrometric analysis can be complicated by dehydration and cyclization reactions, particularly the formation of boroxines through trimerization processes. However, the pinacol ester protection in this compound helps stabilize the boronic acid functionality and provides more reliable mass spectrometric data. The molecular ion peak at mass-to-charge ratio corresponding to 280 confirms the molecular weight determination.
Advanced mass spectrometric techniques, including matrix-assisted laser desorption ionization, have been successfully employed for the analysis of boronic acid-containing compounds. These methods can provide detailed structural information and are particularly useful for confirming the integrity of the boronic ester functionality under analytical conditions.
X-ray Crystallography and Conformational Analysis
X-ray crystallographic analysis of boronic acid derivatives provides detailed three-dimensional structural information that is crucial for understanding molecular geometry and intermolecular interactions. While specific crystallographic data for this compound may be limited, extensive studies of related boronic acid pinacol esters offer valuable insights into expected structural features.
Crystallographic studies of pinacol boronic esters reveal characteristic bond lengths and angles that define the molecular geometry. Research indicates that boron-carbon bond lengths in these compounds typically range from 1.548 to 1.573 angstroms, while boron-oxygen bonds within the dioxaborolane ring are generally shorter, ranging from 1.314 to 1.408 angstroms. The tetramethyl dioxaborolane ring adopts a nearly planar conformation, with the boron atom exhibiting trigonal planar geometry characteristic of three-coordinate boron species.
The conformational analysis of the molecule reveals several important structural features. The phenyl ring maintains its planar aromatic character, while the acetic acid side chain can adopt various rotational conformations depending on crystal packing forces and intermolecular interactions. The fluorine substituent influences the electronic distribution within the aromatic ring, potentially affecting both intramolecular geometry and intermolecular packing arrangements.
Intermolecular interactions in the crystalline state may include hydrogen bonding involving the carboxylic acid functionality, weak carbon-hydrogen to fluorine contacts, and van der Waals interactions between the bulky dioxaborolane groups. These interactions contribute to the overall stability of the crystal structure and may influence physical properties such as melting point and solubility characteristics.
The crystal packing analysis provides insights into molecular recognition capabilities and potential binding modes with biological targets. The spatial arrangement of functional groups, including the carboxylic acid, fluorine atom, and boronic ester moiety, determines the compound's ability to participate in specific molecular interactions that are important for its synthetic and biological applications.
Computational Modeling of Electronic Structure
Computational modeling using density functional theory provides detailed insights into the electronic structure and properties of this compound. Theoretical investigations of similar boronic acid derivatives have employed the B3LYP functional with 6-31G(d,p) basis sets, which provides a reasonable balance between computational cost and accuracy for these types of molecules.
The electronic structure calculations reveal important information about molecular orbitals, charge distribution, and electronic transitions. Studies of related fluorinated phenylboronic acid derivatives indicate that the highest occupied molecular orbital and lowest unoccupied molecular orbital are typically localized on the aromatic ring system, with significant contributions from both the fluorine substituent and the boronic acid functionality. The presence of fluorine as an electron-withdrawing group significantly affects the electronic properties, shifting electron density and influencing both chemical reactivity and spectroscopic characteristics.
Computational analysis of bond lengths and angles generally agrees well with experimental crystallographic data when available. Density functional theory calculations typically predict boron-carbon bond lengths within 0.02 angstroms of experimental values, while boron-oxygen bond lengths show similar accuracy. The calculated molecular geometry provides insights into the preferred conformations and potential energy surfaces that govern molecular flexibility.
Time-dependent density functional theory calculations provide information about electronic excitation energies and optical properties. For related phenylboronic acid derivatives, these calculations typically predict ultraviolet absorption maxima that are slightly blue-shifted compared to experimental values, a common limitation of the B3LYP functional. However, the calculations successfully identify the charge transfer character of electronic transitions and provide insights into the photophysical properties of the compound.
The computational modeling also reveals information about molecular electrostatic potential surfaces, which are important for understanding intermolecular interactions and potential binding affinities. The distribution of electron density around the fluorine atom, carboxylic acid group, and boronic ester functionality determines the compound's ability to participate in various non-covalent interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces.
Natural bond orbital analysis provides additional insights into electronic structure and bonding characteristics. This analysis can identify the extent of orbital mixing between the aromatic π-system and the boron p-orbital, which influences both the stability of the boronic ester functionality and its reactivity in cross-coupling reactions. The presence of fluorine substitution affects this orbital mixing and contributes to the unique electronic properties of the compound.
Properties
IUPAC Name |
2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-9(8-12(17)18)5-6-11(10)16/h5-7H,8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFNQNVMHCQXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid typically involves a multi-step process. One common method is a two-step substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction can lead to various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to act as a potential pharmacophore in drug design. The fluorine atom can enhance metabolic stability and bioactivity. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties.
Case Study:
A study explored the synthesis of fluorinated phenylacetic acids for their potential anti-cancer activities. The incorporation of the dioxaborolane unit was found to improve solubility and bioavailability in biological systems.
Organic Synthesis
In organic chemistry, this compound can serve as an important intermediate in the synthesis of more complex molecules. Its boron-containing structure allows for various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Table: Overview of Synthetic Applications
Materials Science
The compound's properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in catalysis and material fabrication.
Case Study:
Research has demonstrated that incorporating boron-containing compounds into polymer matrices enhances mechanical strength and thermal stability. This is particularly useful in producing advanced composites for aerospace applications.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biomolecules, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Positional Isomers and Fluorine Substitution Effects
Key Compounds :
2-(3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetic Acid (CAS: 1431548-94-5)
- Structural Difference: Fluorine at the 3-position instead of 4.
- Molecular Weight: 280.10 (identical to the target compound).
- Reactivity: Altered electronic effects due to meta-fluorine may influence cross-coupling efficiency compared to the para-fluoro isomer .
2-(5-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetic Acid Structural Difference: Fluorine at the 5-position on the phenyl ring.
Impact of Fluorine Position :
- Steric Considerations : Ortho-substitution (e.g., 5-fluoro isomer) may hinder coupling reactions due to steric bulk near the boron center.
Functional Group Modifications
Key Compounds :
2-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetic Acid (CAS: 876062-39-4)
- Structural Difference: Lacks the fluorine atom at the 4-position.
- Molecular Weight: 260.12 (vs. 280.10 for the target compound).
- Reactivity: Reduced electron-withdrawing effects may lower cross-coupling efficiency compared to fluorinated analogs .
Methyl 2-(4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetate (CAS: 1192548-08-5)
Functional Group Impact :
- Acetic Acid vs. Ester : The free carboxylic acid in the target compound allows for further derivatization (e.g., amide formation, as seen in compounds like N-(4-(tert-butyl)phenyl)-2-(4-boronate-phenyl)acetamide) .
- Boronate Stability: Non-fluorinated analogs may exhibit higher stability in aqueous conditions but lower reactivity in cross-coupling reactions .
Derivatives with Heterocyclic or Bulky Substituents
Key Compounds :
2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane
- Structural Difference: Dibenzofuran replaces the fluorophenyl-acetic acid moiety.
- Applications: Used in optoelectronic materials due to extended conjugation .
3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol Structural Difference: Phenol group instead of acetic acid. Reactivity: Enables hydroxyl-directed borylation but lacks carboxylate functionalization .
Comparative Analysis :
- Electronic Properties : Heterocyclic boronate esters (e.g., dibenzofuran derivatives) exhibit distinct UV-Vis absorption profiles, making them unsuitable for direct comparison with the target compound .
- Biological Activity : The acetic acid group in the target compound facilitates its incorporation into enzyme inhibitors (e.g., FABP4/5 inhibitors) .
Data Table: Comparative Overview of Key Compounds
Biological Activity
2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a compound that has garnered interest due to its potential biological activity. This article will explore the biological effects of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Structure
The molecular formula for this compound is:
- Molecular Formula : C₁₃H₁₅BF₄O₂
- Molecular Weight : 290.06 g/mol
Physical Properties
| Property | Value |
|---|---|
| State | Solid |
| Boiling Point | Not specified |
| Storage Conditions | Sealed in dry conditions |
The compound's biological activity primarily stems from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance:
- Inhibition of Kinases : Similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.
- Allosteric Modulation : The presence of the dioxaborolane moiety suggests potential allosteric modulation capabilities that could enhance or inhibit receptor function.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Antitumor Activity : Some derivatives have demonstrated efficacy in inhibiting tumor growth in preclinical models.
- Anti-inflammatory Properties : By modulating inflammatory pathways, these compounds could potentially reduce inflammation in chronic diseases.
Case Studies and Research Findings
- In Vitro Studies : A study investigating the effects of similar dioxaborolane-containing compounds on cancer cell lines reported significant reductions in cell viability at micromolar concentrations. The IC₅₀ values ranged from 10 µM to 100 nM depending on the specific target and cellular context .
- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can lead to tumor regression when administered alongside standard chemotherapy agents. These studies highlighted a synergistic effect that could be beneficial for treatment strategies .
- Comparative Analysis : A comparative analysis of various dioxaborolane derivatives revealed that modifications to the phenyl ring significantly affected their potency and selectivity towards specific biological targets. This suggests that further structural optimization could enhance therapeutic efficacy .
Future Directions and Research Opportunities
Given the promising results from initial studies, further research is warranted to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.
- Clinical Trials : Progressing to clinical trials to assess safety and efficacy in human populations.
- Structure-Activity Relationship (SAR) Studies : Conducting SAR studies to optimize the compound for improved potency and selectivity.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid, and how can purity be ensured?
The compound is synthesized via palladium-catalyzed cross-coupling reactions. A validated protocol involves:
- Step 1 : Reaction of potassium acetate with aryl halides in 1,4-dioxane at 90°C under inert atmosphere (24 hours).
- Step 2 : Work-up with sodium bicarbonate and extraction with ethyl acetate.
- Step 3 : Acidification with HCl to precipitate the product, yielding ~43% after purification .
Purity is confirmed via HPLC (retention time consistency) and LCMS (exact mass matching) .
Q. How is the structure of this compound confirmed spectroscopically?
Key characterization methods include:
- 1H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups), δ 3.6–3.8 ppm (acetic acid CH2), and δ 7.2–7.5 ppm (aromatic protons) .
- 13C NMR : Signals for the dioxaborolane ring carbons (~25–30 ppm) and carbonyl carbon (~170 ppm) .
- MS (DART) : Exact mass calculated for C14H19BO4 ([M+H]+) is 262.11, matching experimental data .
Q. What are the primary applications of this boronic ester in organic synthesis?
It serves as a Suzuki-Miyaura cross-coupling partner to synthesize biaryls, heterocycles, and functionalized phenylacetic acid derivatives. For example, it enables meta-selective C–H borylation in amide derivatives .
Advanced Research Questions
Q. How can reaction yields be improved when using this compound in palladium-catalyzed couplings?
Yield optimization strategies include:
- Precatalyst selection : Use Pd(PPh3)4 or Pd(dppf)Cl2 for enhanced stability.
- Solvent effects : Polar aprotic solvents (e.g., THF, dioxane) improve solubility of boronic esters.
- Temperature control : Reactions at 80–100°C balance rate and decomposition .
Contradictory yield reports (e.g., 32% vs. 65% from chloro- vs. bromo-precursors) highlight the need for substrate-specific optimization .
Q. How do steric and electronic effects influence the reactivity of the boronic ester group?
- Steric hindrance : The tetramethyl dioxaborolane group reduces undesired protodeboronation but may slow transmetallation in electron-rich systems.
- Electronic effects : The electron-withdrawing fluorine substituent enhances electrophilicity at the boron center, favoring coupling with electron-deficient aryl halides .
Controlled studies using substituted phenylboronic esters (e.g., nitro vs. methoxy groups) can isolate these effects .
Q. What analytical methods resolve contradictions in spectral data for derivatives of this compound?
For ambiguous NMR signals (e.g., overlapping aromatic peaks):
- 2D NMR : HSQC and HMBC correlations differentiate between para- and meta-substituted aromatic protons.
- X-ray crystallography : Resolves structural ambiguities, as demonstrated for related dioxaborolane derivatives .
Q. How is this compound utilized in designing enzyme inhibitors or bioactive molecules?
- Case study : Analogues of this compound are intermediates in synthesizing FABP4/5 inhibitors. For example, methyl 2-(4-chloro-2-borylphenyl)acetate derivatives are coupled with quinoline scaffolds to yield potent inhibitors (44% yield) .
- Methodology : Computational docking (e.g., AutoDock Vina) guides substitutions to enhance binding affinity while retaining boronic ester reactivity .
Methodological Considerations
Q. Table 1: Key Reaction Parameters for Cross-Coupling
Q. Table 2: Common Contaminants and Mitigation Strategies
| Contaminant | Source | Removal Method |
|---|---|---|
| Protodeboronated byproduct | Hydrolysis under acidic conditions | Silica gel chromatography |
| Unreacted aryl halide | Incomplete coupling | Recrystallization in hexane/EtOAc |
Troubleshooting Experimental Challenges
Q. How to address low coupling efficiency in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
